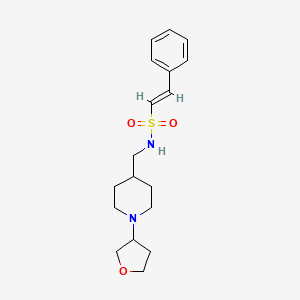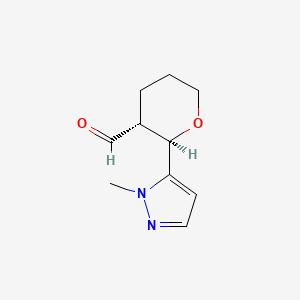
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. MPN has a unique structure that makes it an ideal candidate for use in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is not fully understood. However, it has been suggested that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. In vivo studies have shown that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can reduce inflammation, inhibit tumor growth, and improve the survival rate of animals infected with certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its versatility. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde also has unique properties that make it an ideal candidate for use in the development of new drugs and materials. However, one of the limitations of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its cost. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is a relatively expensive compound, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research involving (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. One area of research is the development of new drugs that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde as a building block. These drugs may have improved pharmacokinetic properties and may be more effective than current drugs. Another area of research is the development of new materials that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. These materials may have unique properties that make them useful in various applications, such as in the electronics industry. Additionally, further research is needed to fully understand the mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-methylpyrazole with (2R,3R)-2,3-epoxybutanal in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. Another method involves the reaction of 2-methylpyrazole with (2R,3R)-2,3-dihydroxybutanal in the presence of a base catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been extensively studied for its potential use in the development of new drugs and materials. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has also been used in the synthesis of various organic compounds, including chiral ligands and pharmaceutical intermediates. Its unique structure makes it an ideal candidate for use in the development of new drugs with improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSTIZMKHZDTD-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)
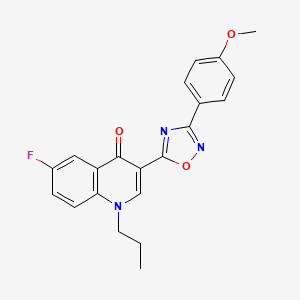
![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide](/img/structure/B2622948.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2622949.png)

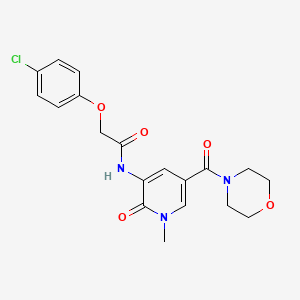
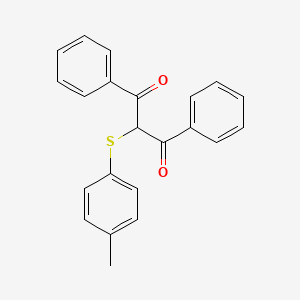
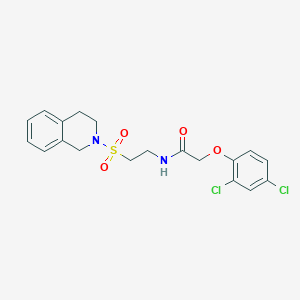
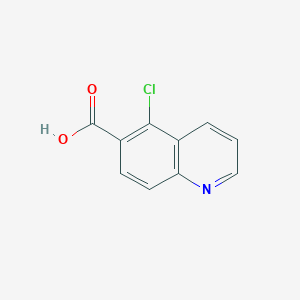
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)

